

Technical Overview of 1-Ethynyl-4-phenoxybenzene

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Compound of Interest

Compound Name: 1-Ethynyl-4-phenoxybenzene

Cat. No.: B1316883

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This document provides a concise summary of the core physicochemical properties of **1-Ethynyl-4-phenoxybenzene**, a bi-aromatic ether with a terminal alkyne group. Its structure is of interest in organic synthesis and materials science.

Physicochemical Data

The fundamental molecular properties of **1-Ethynyl-4-phenoxybenzene** are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.

Property	Value	References
Molecular Formula	C ₁₄ H ₁₀ O	[1][2]
Molecular Weight	194.23 g/mol	[1][2]
Linear Formula	C ₆ H ₅ OC ₆ H ₄ C≡CH	[1]
CAS Number	4200-06-0	[1][2]
Density	1.074 g/mL at 25 °C	[1]
Boiling Point	90-95 °C at 0.4 mmHg	[1]
Refractive Index	n _{20/D} 1.6060	[1]

Structural Information

The molecular structure defines the reactivity and physical properties of the compound. The presence of the terminal alkyne (ethynyl group) and the phenoxy ether linkage are key features for potential chemical modifications.

Caption: 2D structure of **1-Ethynyl-4-phenoxybenzene**.

Note: The request for detailed experimental protocols and signaling pathways is not applicable to the query for a compound's molecular weight. The information provided is a summary of the core physicochemical data for **1-Ethynyl-4-phenoxybenzene**.

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References

- 1. 1-Ethynyl-4-phenoxybenzene 97 4200-06-0 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
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